molecular formula C15H10Cl3NO B13105590 4-Methoxy-6-(2,3,5-trichlorophenyl)indole

4-Methoxy-6-(2,3,5-trichlorophenyl)indole

Cat. No.: B13105590
M. Wt: 326.6 g/mol
InChI Key: IZDCLJVZHIAXAH-UHFFFAOYSA-N
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Description

4-Methoxy-6-(2,3,5-trichlorophenyl)indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyindole and 2,3,5-trichlorobenzene.

    Friedel-Crafts Alkylation: The trichlorophenyl group is introduced to the indole ring via a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to perform the Friedel-Crafts alkylation.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Purification and Quality Control: Employing advanced purification methods and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2,3,5-trichlorophenyl)indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichlorophenyl group can be reduced to form a less chlorinated phenyl derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-formyl-6-(2,3,5-trichlorophenyl)indole or 4-carboxy-6-(2,3,5-trichlorophenyl)indole.

    Reduction: Formation of 4-methoxy-6-(2,3-dichlorophenyl)indole or 4-methoxy-6-(2-chlorophenyl)indole.

    Substitution: Formation of 4-methoxy-6-(2,3,5-trichlorophenyl)-5-nitroindole or 4-methoxy-6-(2,3,5-trichlorophenyl)-5-bromoindole.

Scientific Research Applications

4-Methoxy-6-(2,3,5-trichlorophenyl)indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyindole: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.

    6-(2,3,5-Trichlorophenyl)indole:

    4-Methoxy-6-phenylindole: Contains a phenyl group instead of a trichlorophenyl group, leading to variations in its chemical behavior.

Uniqueness

4-Methoxy-6-(2,3,5-trichlorophenyl)indole is unique due to the presence of both the methoxy and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10Cl3NO

Molecular Weight

326.6 g/mol

IUPAC Name

4-methoxy-6-(2,3,5-trichlorophenyl)-1H-indole

InChI

InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)11-6-9(16)7-12(17)15(11)18/h2-7,19H,1H3

InChI Key

IZDCLJVZHIAXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)C3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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